(1E)-2-Methyl-N'-(4-nitrophenyl)propanimidamide
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Overview
Description
(1E)-2-Methyl-N’-(4-nitrophenyl)propanimidamide is an organic compound characterized by the presence of a nitrophenyl group and a propanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2-Methyl-N’-(4-nitrophenyl)propanimidamide typically involves the reaction of 4-nitroaniline with an appropriate aldehyde or ketone under specific conditions. Common reagents used in the synthesis may include reducing agents, catalysts, and solvents. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized for cost-effectiveness, safety, and environmental considerations. Purification methods such as crystallization, distillation, or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(1E)-2-Methyl-N’-(4-nitrophenyl)propanimidamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, acids, or bases may be employed depending on the type of substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while oxidation may produce various oxidized forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (1E)-2-Methyl-N’-(4-nitrophenyl)propanimidamide may be used as a building block for the synthesis of more complex molecules. It can also serve as a reagent or catalyst in various chemical reactions.
Biology
Medicine
In medicine, derivatives of (1E)-2-Methyl-N’-(4-nitrophenyl)propanimidamide may be explored for their pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, the compound may be used in the production of specialty chemicals, polymers, or materials with specific properties.
Mechanism of Action
The mechanism of action of (1E)-2-Methyl-N’-(4-nitrophenyl)propanimidamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(1E)-2-Methyl-N’-(4-aminophenyl)propanimidamide: Similar structure but with an amine group instead of a nitro group.
(1E)-2-Methyl-N’-(4-chlorophenyl)propanimidamide: Similar structure but with a chlorine atom instead of a nitro group.
(1E)-2-Methyl-N’-(4-methylphenyl)propanimidamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitro group in (1E)-2-Methyl-N’-(4-nitrophenyl)propanimidamide may confer unique chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in specific applications where the nitro group plays a crucial role.
Properties
CAS No. |
112777-79-4 |
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Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-methyl-N'-(4-nitrophenyl)propanimidamide |
InChI |
InChI=1S/C10H13N3O2/c1-7(2)10(11)12-8-3-5-9(6-4-8)13(14)15/h3-7H,1-2H3,(H2,11,12) |
InChI Key |
CTDQKIWXONEIDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=NC1=CC=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
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